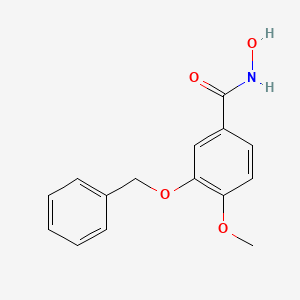

HDAC8-IN-8

説明

特性

分子式 |

C15H15NO4 |

|---|---|

分子量 |

273.28 g/mol |

IUPAC名 |

N-hydroxy-4-methoxy-3-phenylmethoxybenzamide |

InChI |

InChI=1S/C15H15NO4/c1-19-13-8-7-12(15(17)16-18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,16,17) |

InChIキー |

IGVRDNCZCPXENL-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

HDAC8-IN-20a; HDAC8 IN 20a; HDAC8IN20a; HDAC8 inhibitor-20a; HDAC8 inhibitor 20a; |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Novel Class of Selective HDAC8 Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of a novel class of potent and selective Histone Deacetylase 8 (HDAC8) inhibitors. This work is primarily based on the findings reported by Tang, W., et al. in "Discovery of histone deacetylase 8 selective inhibitors." While the specific compound "HDAC8-IN-8" is not explicitly named in this seminal paper, it is understood to belong to the family of acylhydrazone-based inhibitors discovered through the high-throughput screening approach detailed herein. This guide will use representative examples from the publication, such as A8B4, to illustrate the core concepts of discovery, synthesis, and biological evaluation.

Introduction to HDAC8 as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation leads to chromatin condensation and transcriptional repression.[2] HDAC8, a Class I HDAC, has emerged as a significant therapeutic target due to its overexpression and association with various diseases, including cancer (particularly neuroblastoma and T-cell lymphomas), and developmental disorders like Cornelia de Lange Syndrome.[3] Unlike other Class I HDACs, HDAC8 possesses unique structural features in its active site, offering an opportunity for the development of highly selective inhibitors with potentially fewer off-target effects.[3]

Discovery of a Novel Class of HDAC8 Inhibitors

A novel and efficient method for the discovery of HDAC8-selective inhibitors was developed, employing a high-throughput synthesis and screening approach.[1] This strategy was centered around the synthesis of a library of candidate HDAC inhibitors in 96-well plates, which were then directly used in biochemical assays without the need for purification.[1]

The design of the inhibitor library was based on the established pharmacophore model for HDAC inhibitors, which consists of a "cap" group, a "linker," and a zinc-binding group (ZBG). In this case, a hydroxamic acid moiety, a known zinc-chelating group, was incorporated into the biasing element of the synthesized compounds.[1]

The core of the discovery process involved the coupling of two sets of building blocks: a diverse panel of aldehydes (capping groups) and a series of bifunctional biasing reagents containing both a hydrazide and a hydroxamic acid group.[1] The condensation reaction between the aldehydes and hydrazides in DMSO efficiently produced a library of acylhydrazones.[1]

This high-throughput screening of the unpurified compound library against HDAC2, HDAC3, and HDAC8 led to the identification of several potent and selective HDAC8 inhibitors, including the notable compounds A8B4, A12B4, and A14B4.[1]

Discovery Workflow

The logical workflow for the discovery of these novel HDAC8 inhibitors is depicted in the following diagram.

Synthesis of Acylhydrazone-Based HDAC8 Inhibitors

The synthesis of the acylhydrazone-based HDAC8 inhibitors is a straightforward and efficient one-step condensation reaction. The general synthetic scheme is presented below.

General Synthetic Protocol

An aldehyde (1 equivalent) and a hydrazide-hydroxamic acid derivative (1 equivalent) are mixed in dimethyl sulfoxide (DMSO). The reaction proceeds at room temperature to yield the corresponding acylhydrazone. The resulting DMSO solution of the product, with water as the only byproduct, can be used directly for biological screening.[1]

For the synthesis of specific aldehydes that are not commercially available, a two-step process can be employed where a primary alcohol is first oxidized to the corresponding aldehyde using a polymer-supported oxidation reagent. The excess reagent is then removed by simple filtration.[1]

Quantitative Data and Structure-Activity Relationship

The screening of the synthesized library provided valuable quantitative data on the potency and selectivity of these novel inhibitors. The half-maximal inhibitory concentrations (IC50) for several compounds were determined against HDAC2, HDAC3, and HDAC8.

| Compound | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC8 IC50 (µM) |

| A8B4 | > 50 | > 50 | 0.23 |

| A12B4 | > 50 | > 50 | 0.13 |

| A14B4 | > 50 | > 50 | 0.16 |

| Data extracted from Tang, W., et al. (2011) |

The data clearly demonstrates the high selectivity of these compounds for HDAC8 over other Class I HDACs. The consistent selectivity of compounds derived from the biasing reagent B4 suggests that this particular scaffold is biased towards HDAC8 inhibition.[1]

Experimental Protocols

High-Throughput Synthesis of Acylhydrazone Library

-

Preparation of Aldehyde and Hydrazide Stock Solutions: Stock solutions of the aldehyde and hydrazide-hydroxamic acid building blocks are prepared in DMSO.

-

Reaction Setup: In a 96-well plate, equimolar amounts of the aldehyde and hydrazide stock solutions are mixed in each well.

-

Incubation: The plate is incubated at room temperature to allow the condensation reaction to proceed to completion.

-

Direct Use: The resulting DMSO solution of the acylhydrazone library is used directly in the biochemical assays without further purification.[1]

HDAC Enzymatic Assay

The inhibitory activity of the synthesized compounds was assessed using established biochemical assays for HDAC2, HDAC3, and HDAC8. A general protocol for a fluorogenic HDAC assay is as follows:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic acetylated peptide substrate are prepared in assay buffer.

-

Compound Incubation: The synthesized compounds (from the DMSO library plates) are pre-incubated with the HDAC enzyme in a 96-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Development: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader, which is proportional to the HDAC activity.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from dose-response curves.

Mechanism of Action and Signaling Pathways

HDAC8 inhibitors exert their effects by binding to the active site of the HDAC8 enzyme, thereby preventing the deacetylation of its substrates. This leads to an accumulation of acetylated proteins, including both histone and non-histone targets. The increased acetylation of histones results in a more relaxed chromatin structure, leading to the reactivation of silenced tumor suppressor genes.[1]

The inhibition of HDAC8 has been shown to impact several critical cellular signaling pathways involved in cell proliferation, differentiation, and apoptosis.[4]

Conclusion

The discovery of this novel class of acylhydrazone-based HDAC8 inhibitors represents a significant advancement in the development of selective epigenetic therapies. The high-throughput synthesis and screening methodology provides a powerful platform for the rapid identification of potent and isoform-selective inhibitors. The detailed understanding of the synthesis, quantitative activity, and mechanism of action of these compounds, as exemplified by A8B4, will aid researchers and drug development professionals in the further exploration and optimization of this promising class of therapeutic agents.

References

A Technical Guide to the Biological Activity of Selective HDAC8 Inhibitors

Disclaimer: Extensive research did not yield specific information on a compound named "HDAC8-IN-8." It is possible that this is an internal designation, a novel compound not yet in public literature, or a misnomer. This guide will, therefore, focus on the biological activity of well-characterized, selective inhibitors of Histone Deacetylase 8 (HDAC8), providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Histone Deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation process leads to chromatin condensation and transcriptional repression.[2][3][4] Dysregulation and overexpression of HDAC8 are implicated in the progression of various cancers, including neuroblastoma, T-cell lymphoma, and glioma, making it a compelling therapeutic target.[5][2] Selective HDAC8 inhibitors are being developed to modulate its activity for therapeutic benefit, aiming for greater efficacy and reduced toxicity compared to pan-HDAC inhibitors.[4][6][7]

Mechanism of Action

HDAC8 inhibitors primarily function by binding to the active site of the enzyme, preventing it from deacetylating its substrates.[2] The active site contains a critical zinc ion (Zn²⁺) required for catalysis.[2][3] Many inhibitors possess a zinc-binding group, such as a hydroxamic acid, which chelates this zinc ion, effectively blocking the enzyme's catalytic function.[2][8]

This inhibition leads to the hyperacetylation of HDAC8 substrates. While HDAC8 can deacetylate core histones in vitro, its activity in vivo appears more directed towards non-histone proteins.[5][9] Key non-histone substrates include:

-

SMC3 (Structural Maintenance of Chromosomes 3): A component of the cohesin complex, crucial for sister chromatid cohesion during cell division.[5][10]

-

p53: A tumor suppressor protein whose expression is regulated by HDAC8.[5][1][11]

-

α-tubulin: Involved in microtubule organization and cell migration.[5]

-

Cortactin: An actin-binding protein involved in cell motility.[4][12]

By preventing the deacetylation of these substrates, HDAC8 inhibitors can induce a range of cellular effects, including cell cycle arrest, differentiation, and apoptosis, thereby impeding tumor growth and progression.[5][2][6]

Quantitative Data Presentation

The potency and selectivity of various HDAC8 inhibitors have been quantified through numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.

| Inhibitor | HDAC8 IC₅₀ (nM) | Selectivity Profile | Reference Compound(s) |

| PCI-34051 | 10 | >200-fold selective over other HDACs. | SAHA (IC₅₀ = 410 nM) |

| ITF3056 | N/A | Described as a specific HDAC8 inhibitor. | ITF2357 (pan-HDAC inhibitor) |

| OJI-1 (16) | 0.8 | Highly selective for HDAC8. | - |

| Cpd2 | N/A | Selective for HDAC8. | - |

Note: Data is compiled from multiple sources. "N/A" indicates that a specific IC₅₀ value was not provided in the referenced search results, though the compound was characterized as a selective inhibitor.

Experimental Protocols

HDAC8 Enzymatic Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ of an inhibitor against recombinant human HDAC8.

References

- 1. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are HDAC8 inhibitors and how do they work? [synapse.patsnap.com]

- 3. proteopedia.org [proteopedia.org]

- 4. d-nb.info [d-nb.info]

- 5. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 9. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC8 gene: MedlinePlus Genetics [medlineplus.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Selective HDAC8 Inhibition in Cancer Therapeutics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 8 (HDAC8) is a class I zinc-dependent enzyme that has emerged as a significant target in oncology. Its overexpression is correlated with poor prognosis in various cancers, including neuroblastoma, breast cancer, and T-cell lymphomas. Selective inhibition of HDAC8 presents a promising therapeutic strategy to induce cancer cell death and inhibit proliferation with potentially fewer off-target effects than pan-HDAC inhibitors. This technical guide focuses on the function of selective HDAC8 inhibitors in cancer cells, using the well-characterized molecule PCI-34051 as a primary exemplar for "HDAC8-IN-1". We will delve into its mechanism of action, effects on cellular processes, and the signaling pathways it modulates, supported by quantitative data and detailed experimental protocols.

Introduction to HDAC8 in Cancer

Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation can lead to chromatin condensation and transcriptional repression of tumor suppressor genes, as well as altering the function of key proteins involved in cell proliferation and survival.[1][2] HDAC8, a unique class I HDAC, is implicated in the progression of numerous cancers through its role in cell cycle regulation, apoptosis, and DNA damage response.[1][3] Its aberrant expression or activity in tumor cells makes it an attractive target for therapeutic intervention.[4][5]

Mechanism of Action of Selective HDAC8 Inhibitors

Selective HDAC8 inhibitors, such as PCI-34051, exhibit a distinct mechanism of action compared to broader-spectrum HDAC inhibitors. PCI-34051 is a potent and specific inhibitor of HDAC8 with an in vitro IC50 of 10 nM. It displays high selectivity, being over 200-fold more selective for HDAC8 than for HDAC1 and HDAC6, and over 1000-fold more selective than for HDAC2, HDAC3, and HDAC10.[6][7]

The primary mechanism of action in sensitive cancer cells, particularly those of T-cell origin, involves the induction of caspase-dependent apoptosis through a unique signaling cascade.[8] Unlike many other HDAC inhibitors, PCI-34051 does not cause widespread histone or tubulin acetylation at concentrations effective for inducing apoptosis.[9] Instead, it triggers a phospholipase C-gamma 1 (PLCγ1)-dependent release of intracellular calcium from the endoplasmic reticulum. This is followed by cytochrome c release from the mitochondria, ultimately leading to the activation of caspases and programmed cell death.[8]

Effects on Cancer Cell Proliferation, Apoptosis, and Cell Cycle

Inhibition of Cell Proliferation

Selective inhibition of HDAC8 has demonstrated potent anti-proliferative effects in various cancer cell lines. The growth inhibitory effects are often cell-type specific, with T-cell derived malignancies showing particular sensitivity.[10] The half-maximal growth inhibition concentration (GI50) varies across different cancer types.

Induction of Apoptosis

A hallmark of selective HDAC8 inhibition is the induction of apoptosis. In sensitive cell lines, treatment with PCI-34051 leads to a significant increase in the apoptotic cell population, as measured by Annexin V staining.[4][9] This effect is caspase-dependent and is linked to the intracellular calcium mobilization pathway.[6][8]

Cell Cycle Arrest

HDAC inhibitors are known to induce cell cycle arrest.[11] While the primary effect of PCI-34051 in sensitive cells is apoptosis, effects on the cell cycle have also been observed. HDAC8 itself plays a role in cell cycle progression through its interaction with proteins like SMC3, a subunit of the cohesin complex.[12] Inhibition of HDAC8 can lead to cell cycle arrest, often at the G2/M phase, in certain cancer cell types.

Quantitative Data on HDAC8-IN-1 (PCI-34051) Activity

The following tables summarize the in vitro efficacy of PCI-34051 in various cancer cell lines.

Table 1: In Vitro Inhibitory Concentration of PCI-34051

| Parameter | Value | Notes |

| IC50 (HDAC8) | 10 nM | Cell-free enzymatic assay.[6] |

| Selectivity | >200-fold vs. HDAC1/6 | Highly selective for HDAC8.[7] |

| >1000-fold vs. HDAC2/3/10 |

Table 2: Growth Inhibition (GI50) and IC50 Values of PCI-34051 in Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | p53 Status | GI50 (µM) | IC50 (µM) | Reference |

| Jurkat | T-cell Leukemia | Mutant | 2.4 - 4 | - | [10] |

| HuT78 | T-cell Lymphoma | Null | 2.4 - 4 | - | [10] |

| Molt-4 | T-ALL | Wild-type | 2.4 - 4 | - | [10] |

| TOV-21G | Ovarian Cancer | Wild-type | - | 9.73 | [3] |

| A2780 | Ovarian Cancer | Wild-type | - | 28.31 | [3] |

| COV318 | Ovarian Cancer | Mutant | - | 127.6 | [3] |

| COV362 | Ovarian Cancer | Mutant | - | 120.4 | [3] |

| OVCAR-3 | Ovarian Cancer | Mutant | 6 | - | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an inhibitor's function. Below are standard protocols for key in vitro assays.

Cell Viability and Proliferation Assay (CCK-8/Alamar Blue)

This assay measures the metabolic activity of cells, which correlates with cell number.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight.

-

Treatment: Treat cells with various concentrations of the HDAC8 inhibitor (e.g., PCI-34051) or DMSO as a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or Alamar Blue reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or fluorescence (for Alamar Blue) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine GI50/IC50 values using non-linear regression analysis.[3][6]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 100 mm dish, incubate overnight, and treat with the inhibitor for 48 hours.[4]

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1x Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[4][9]

Western Blot Analysis

This technique is used to detect changes in protein levels and post-translational modifications.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-acetyl-p53, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Harvesting: Harvest approximately 1 x 10⁶ treated cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C.[15]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[11][12]

-

Incubation: Incubate for at least 30 minutes at room temperature in the dark.

-

Analysis: Acquire data on a flow cytometer and analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]

Conclusion

Selective HDAC8 inhibitors, exemplified by PCI-34051, represent a targeted approach to cancer therapy. Their unique mechanism of inducing apoptosis through PLCγ1 and calcium signaling in specific cancer types, such as T-cell malignancies, distinguishes them from pan-HDAC inhibitors. The provided data and protocols offer a foundational guide for researchers and drug developers to investigate the therapeutic potential of selective HDAC8 inhibition. Further research is warranted to explore synergistic combinations and expand the application of these inhibitors to a broader range of cancers.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleck.co.jp [selleck.co.jp]

- 3. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 13. benchchem.com [benchchem.com]

- 14. Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

The Role of HDAC8 Inhibition in Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent histone deacetylase that plays a pivotal role in the epigenetic regulation of gene expression. Unlike other class I HDACs, HDAC8 is located in both the nucleus and the cytoplasm and can function as a monomer. Its activity is not limited to histone proteins; a growing body of evidence highlights its critical role in deacetylating non-histone substrates, thereby influencing a wide array of cellular processes.[1][2] Dysregulation of HDAC8 has been implicated in various pathologies, including cancer, Cornelia de Lange Syndrome, and cardiac hypertrophy, making it an attractive target for therapeutic intervention.[3][4] This guide provides a comprehensive overview of the role of HDAC8 inhibition in gene expression, detailing its mechanisms of action, impact on signaling pathways, and the methodologies used to study its function.

Mechanism of Action of HDAC8

HDAC8 catalyzes the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation can lead to chromatin condensation and transcriptional repression when targeting histones.[2] However, the deacetylation of non-histone proteins by HDAC8 can have diverse effects on protein stability, activity, and localization, thereby modulating various signaling pathways.

Histone Substrates

While HDAC8 can deacetylate all core histones in vitro, its in vivo histone deacetylase activity has been a subject of debate. Some studies have shown that overexpression or inhibition of HDAC8 does not lead to significant global changes in histone acetylation. However, more specific analyses have identified H3K9ac and H3K27ac as preferential histone marks regulated by HDAC8, suggesting a more targeted role in histone modification than previously thought.[5]

Non-Histone Substrates

A significant aspect of HDAC8 function lies in its deacetylation of non-histone proteins. These substrates are involved in a multitude of cellular processes, and their deacetylation by HDAC8 can have profound effects on gene expression and cellular phenotype.

Key non-histone substrates of HDAC8 include:

-

p53: HDAC8 can deacetylate the tumor suppressor protein p53, leading to its inactivation and subsequent downregulation of p53 target genes involved in apoptosis and cell cycle arrest, such as CDKN1A (p21) and BAX.[1][5][6][7][8]

-

SMC3: Structural Maintenance of Chromosomes 3 (SMC3), a component of the cohesin complex, is a crucial substrate of HDAC8. Deacetylation of SMC3 is essential for proper sister chromatid cohesion and gene regulation. Mutations in HDAC8 that impair its ability to deacetylate SMC3 are a cause of Cornelia de Lange Syndrome.[1]

-

β-catenin: In the context of Wnt signaling, HDAC8 has been shown to promote the activation of β-catenin, a key transcriptional coactivator. This can occur through various mechanisms, including the regulation of proteins that control β-catenin stability, such as GSK3β.[9][10][11][12][13]

-

SMAD4: Within the TGF-β signaling pathway, HDAC8 can form a complex with SMAD3/4, leading to the repression of the SIRT7 gene. This, in turn, can affect the stability of SMAD4, a key mediator of TGF-β signaling.[2][14][15]

Impact of HDAC8 Inhibition on Gene Expression

Inhibition of HDAC8, either through small molecule inhibitors or genetic knockdown, leads to significant changes in the cellular transcriptome. The effects are context-dependent, varying with cell type and the specific inhibitor used. Generally, HDAC8 inhibition can lead to both the upregulation and downregulation of a diverse set of genes.

Quantitative Data on Gene Expression Changes

The following table summarizes representative data on changes in gene expression following HDAC8 inhibition or knockdown from various studies. It is important to note that the magnitude of change can vary significantly between different experimental systems.

| Gene | Cell Line/Model | Treatment | Fold Change | Reference |

| Upregulated Genes | ||||

| CDKN1A (p21) | Hematopoietic stem cells | Hdac8 deletion | Increased | [6] |

| BAX | Hematopoietic stem cells | Hdac8 deletion | Increased | [6] |

| PUMA | Hematopoietic stem cells | Hdac8 deletion | Increased | [6] |

| NOXA | Hematopoietic stem cells | Hdac8 deletion | Increased | [6] |

| FAM83G | Melanoma cells | HDAC8 overexpression | Increased | [16] |

| AXL | Melanoma cells | HDAC8 overexpression | Increased | [16] |

| Downregulated Genes | ||||

| SIRT7 | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |

| PAI1 | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |

| SLUG | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |

| CTGF | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |

| FN1 | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |

| MLANA | Melanoma cells | HDAC8 overexpression | Decreased | [16] |

| DCT | Melanoma cells | HDAC8 overexpression | Decreased | [16] |

IC50 Values of Common HDAC8 Inhibitors

The potency of various HDAC8 inhibitors is a critical factor in their use as research tools and potential therapeutics. The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for several commonly used HDAC8 inhibitors.

| Inhibitor | IC50 (nM) for HDAC8 | Selectivity Profile | Reference |

| PCI-34051 | 10 | >200-fold selective over other HDACs | [17][18][19] |

| Cpd2 | 40 (in cells) | Selective for HDAC8 | [20] |

| 22d | ~4250 (in cells) | Selective for HDAC8 | [7] |

Signaling Pathways Modulated by HDAC8 Inhibition

HDAC8 is a key regulator of several critical signaling pathways that control cell fate and function. Inhibition of HDAC8 can therefore have a profound impact on these pathways and their downstream gene expression programs.

p53 Signaling Pathway

HDAC8 negatively regulates the p53 tumor suppressor pathway by directly deacetylating p53, which leads to its inactivation. Inhibition of HDAC8 restores p53 acetylation and its transcriptional activity, leading to the upregulation of p53 target genes such as CDKN1A (p21), BAX, and PUMA, which in turn induce cell cycle arrest and apoptosis.[1][5][6][7][8][21]

Wnt/β-catenin Signaling Pathway

HDAC8 has been shown to be a positive regulator of the canonical Wnt/β-catenin signaling pathway. It can promote the nuclear accumulation and activity of β-catenin, a key transcriptional co-activator in this pathway. The precise mechanism can involve the deacetylation of β-catenin itself or the regulation of other components of the β-catenin destruction complex, such as GSK3β.[1][9][10][11][12][13] Inhibition of HDAC8 can therefore lead to the downregulation of Wnt target genes, such as CCND1 (Cyclin D1).

TGF-β Signaling Pathway

HDAC8 is a crucial cofactor in the TGF-β signaling pathway. It can form a complex with the SMAD3/4 transcription factors. This complex can then bind to the promoter of target genes, such as SIRT7, leading to their transcriptional repression. The downregulation of SIRT7 can, in turn, affect the stability of SMAD4, creating a feedback loop that hyperactivates TGF-β signaling.[2][14][15] Inhibition of HDAC8 can disrupt this complex, leading to the upregulation of SIRT7 and the attenuation of TGF-β signaling.

Experimental Protocols

Studying the role of HDAC8 inhibition in gene expression requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

HDAC8 Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HDAC8 in a cell-free system.

Materials:

-

Recombinant human HDAC8 enzyme

-

HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

Test compounds (HDAC8 inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

-

Enzyme and Substrate Preparation: Dilute the recombinant HDAC8 enzyme and the fluorogenic substrate to their working concentrations in assay buffer.

-

Reaction Setup: In a 96-well plate, add the test compound dilutions, followed by the diluted HDAC8 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of HDAC8 or to map the changes in histone modifications upon HDAC8 inhibition.

Materials:

-

Cells or tissues of interest

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis and wash buffers

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

HDAC8-specific antibody or antibody against a specific histone modification

-

Protein A/G magnetic beads

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Reagents for NGS library preparation

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the fragmented chromatin with an antibody specific to HDAC8 or a histone mark of interest overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.

References

- 1. researchgate.net [researchgate.net]

- 2. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. HDAC8 regulates long-term hematopoietic stem-cell maintenance under stress by modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 11. researchgate.net [researchgate.net]

- 12. GSK3β Regulates a Novel β-Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HDAC8 cooperates with SMAD3/4 complex to suppress SIRT7 and promote cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. app.synthesize.bio [app.synthesize.bio]

- 19. usiena-air.unisi.it [usiena-air.unisi.it]

- 20. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of HDAC8 Inhibition in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 8 (HDAC8), a class I histone deacetylase, has emerged as a critical regulator of cell cycle progression and a promising target for anti-cancer drug development. Its unique substrate specificity, particularly towards the non-histone protein SMC3, a core component of the cohesin complex, places it at the heart of sister chromatid cohesion and mitotic division. This technical guide provides an in-depth exploration of the mechanism by which HDAC8 influences the cell cycle and how its inhibition can lead to cell cycle arrest and apoptosis. We delve into the signaling pathways involved, present quantitative data on the effects of selective HDAC8 inhibitors, and provide detailed experimental protocols for researchers investigating this pivotal enzyme. While the specific compound "HDAC8-IN-8" remains uncharacterized in public literature, this guide will focus on the well-studied, selective HDAC8 inhibitor PCI-34051 and other relevant molecules to provide a comprehensive understanding of the therapeutic potential of targeting HDAC8.

The Core Mechanism: HDAC8 and the Cohesin Cycle

HDAC8 plays a pivotal role in the cell cycle primarily through its deacetylation of the Structural Maintenance of Chromosomes 3 (SMC3) protein[1][2][3]. SMC3 is a fundamental component of the cohesin complex, a ring-shaped protein structure essential for holding sister chromatids together after DNA replication in the S phase until their segregation during anaphase.

The acetylation of SMC3 by acetyltransferases like ESCO1 and ESCO2 during the S phase is a crucial step for the establishment of sister chromatid cohesion. For the cell to progress through mitosis and for the cohesin complex to be recycled for subsequent cell cycles, SMC3 must be deacetylated[1][2][4]. This is where HDAC8 exerts its key function. During anaphase, HDAC8 deacetylates SMC3, facilitating the removal of cohesin from the chromosomes and allowing for their proper segregation into daughter cells[1][2].

Inhibition of HDAC8 disrupts this critical step. The resulting hyperacetylation of SMC3 impairs the proper recycling of the cohesin complex, leading to defects in sister chromatid cohesion, mitotic arrest, and ultimately, cell death[1][4][5].

Consequences of HDAC8 Inhibition on Cell Cycle Progression

Selective inhibition of HDAC8 has been shown to induce cell cycle arrest, primarily at the G2/M phase or S phase, depending on the cell type and the specific inhibitor used[5][6][7]. This arrest is a direct consequence of the disruption of the cohesin cycle and the ensuing mitotic defects. Furthermore, prolonged cell cycle arrest often triggers apoptosis (programmed cell death).

Quantitative Effects of Selective HDAC8 Inhibitors

The potency of HDAC8 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for enzymatic activity and their growth inhibitory concentration (GI50) or IC50 for cell viability in various cell lines.

| Inhibitor | Cell Line | Assay | IC50 / GI50 | Reference |

| PCI-34051 | - | HDAC8 Enzymatic Assay | 10 nM | [8][9] |

| OVCAR-3 (Ovarian) | Cell Growth | 6 µM | [8] | |

| TOV-21G (Ovarian, p53 wt) | Cell Viability (72h) | ~10 µM | [10] | |

| A2780 (Ovarian, p53 wt) | Cell Viability (72h) | ~15 µM | [10] | |

| COV318 (Ovarian, p53 mut) | Cell Viability (72h) | > 20 µM | [10] | |

| COV362 (Ovarian, p53 mut) | Cell Viability (72h) | > 20 µM | [10] | |

| NCC-149 | - | HDAC8 Enzymatic Assay | Potent nM range | [11] |

| T-cell lymphoma lines | Cell Growth | More potent than NCC149 | [11] |

Cell Cycle Distribution Analysis:

While specific quantitative data for "this compound" is unavailable, studies on other selective HDAC8 inhibitors demonstrate a clear impact on cell cycle distribution. For instance, treatment with the HDAC8 inhibitor PCI-34051 has been shown to induce an accumulation of cells in the S phase[6][7]. Another selective inhibitor, NCC-149, has been reported to block the cell cycle at the G2/M phase and decrease the expression of cyclin A2 and cyclin B1[5].

| Inhibitor | Cell Line | Effect on Cell Cycle | Key Protein Changes | Reference |

| PCI-34051 | U-2 OS (Osteosarcoma) | S phase accumulation | - | [6][7] |

| NCC-149 | P19 (Embryonal carcinoma) | G2/M arrest | ↓ Cyclin A2, ↓ Cyclin B1 | [5] |

| HDAC8 siRNA | Gastric cancer cell lines | G0/G1 arrest | ↑ Cleaved caspase-3, ↑ Cleaved caspase-6 | [12] |

Signaling Pathways Modulated by HDAC8 Inhibition

The cellular response to HDAC8 inhibition is not solely dependent on SMC3 hyperacetylation. Other signaling pathways, notably the p53 tumor suppressor pathway, are also implicated.

The p53-p21 Axis

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Upon cellular stress, such as DNA damage, p53 is activated and can induce the transcription of target genes that mediate cell cycle arrest or apoptosis. One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1)[13][14]. p21 can bind to and inhibit the activity of cyclin-CDK complexes, such as Cyclin D/CDK4/6 and Cyclin E/CDK2, thereby halting cell cycle progression at the G1/S checkpoint.

Several studies have shown that HDAC inhibitors can activate the p53 pathway[13][15]. Inhibition of HDACs can lead to the hyper-acetylation and stabilization of p53, enhancing its transcriptional activity[13]. This, in turn, leads to the upregulation of p21, contributing to cell cycle arrest[16]. The response to HDAC8 inhibitors has been observed to be more pronounced in cancer cells with wild-type p53[10].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with an HDAC8 inhibitor using the MTT assay.

Materials:

-

HDAC8 inhibitor of interest

-

Cancer cell line of choice

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the HDAC8 inhibitor for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO)[17].

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[18][19].

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[19].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[18].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

HDAC8 inhibitor

-

Cells treated as required

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest treated and control cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol details the detection of key cell cycle regulatory proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-p53, anti-Cyclin D1, anti-Cyclin B1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane[20][21].

-

Immunoblotting:

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system[20].

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The inhibition of HDAC8 presents a compelling strategy for anti-cancer therapy due to its critical role in cell cycle progression. The primary mechanism of action involves the disruption of the cohesin cycle through the hyperacetylation of SMC3, leading to mitotic catastrophe and cell death. Additionally, the activation of tumor suppressor pathways, such as the p53-p21 axis, further contributes to the anti-proliferative effects of HDAC8 inhibitors. While the identity of "this compound" remains elusive, the extensive research on selective inhibitors like PCI-34051 provides a strong foundation for the continued development of this class of drugs. Future research should focus on elucidating the full spectrum of HDAC8 substrates and their roles in cell cycle regulation, as well as exploring synergistic combinations of HDAC8 inhibitors with other anti-cancer agents to enhance therapeutic efficacy. The detailed protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding of HDAC8 and its potential in oncology.

References

- 1. Reversible acetylation of HDAC8 regulates cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. Reversible acetylation of HDAC8 regulates cell cycle | EMBO Reports [link.springer.com]

- 5. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models [jci.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological activity of NCC149 derivatives as histone deacetylase 8-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The HDAC inhibitor depsipeptide transactivates the p53/p21 pathway by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pathological Role of HDAC8: Cancer and Beyond [mdpi.com]

- 16. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. origene.com [origene.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. ptglab.com [ptglab.com]

The Therapeutic Potential of HDAC8 Inhibition: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule "HDAC8-IN-8" was not identifiable in publicly available scientific literature. Therefore, this guide focuses on the well-characterized and highly selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051 , as a representative compound to explore the therapeutic potential of targeting this enzyme. The principles, protocols, and pathways described herein are broadly applicable to the study of selective HDAC8 inhibitors.

Executive Summary

Histone Deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a critical role in epigenetic regulation and the control of non-histone protein function.[1][2] Its aberrant expression and activity are implicated in a variety of malignancies, including T-cell lymphomas, neuroblastoma, acute myeloid leukemia (AML), and ovarian cancer, making it a compelling target for therapeutic intervention.[1][2] Selective inhibition of HDAC8 offers a promising strategy to circumvent the toxicities associated with pan-HDAC inhibitors. This guide provides a comprehensive overview of the therapeutic potential of targeting HDAC8, using the selective inhibitor PCI-34051 as a primary example. It includes a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and diagrams of key signaling pathways it modulates.

Mechanism of Action

HDAC8 catalyzes the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[3] This deacetylation of histones leads to chromatin condensation and transcriptional repression.[3] Many selective HDAC8 inhibitors, including PCI-34051, function by chelating the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[4] This interaction blocks substrate access and prevents the deacetylation reaction, leading to the accumulation of acetylated target proteins.[4] Key non-histone substrates of HDAC8 include structural maintenance of chromosomes protein 3 (SMC3), a component of the cohesin complex, and the tumor suppressor p53.[5]

Quantitative Data: Inhibitory Profile of PCI-34051

The following tables summarize the quantitative data for the inhibitory activity of PCI-34051 against HDAC isoforms and its effect on various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition

| Target | Inhibition Metric | Value (nM) | Selectivity vs. HDAC8 | Reference |

| HDAC8 | IC₅₀ | 10 | - | [6][7][8][9] |

| HDAC8 | Kᵢ | 10 | - | [6][10] |

| HDAC1 | IC₅₀ | 4000 | >200-fold | [9][11][12] |

| HDAC2 | IC₅₀ | >50000 | >1000-fold | [9][12] |

| HDAC3 | IC₅₀ | >50000 | >1000-fold | [9][12] |

| HDAC6 | IC₅₀ | 2900 | >200-fold | [9][11][12] |

| HDAC10 | IC₅₀ | 13000 | >1000-fold | [9][12] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (µM) | Reference |

| Jurkat | T-cell Leukemia | GI₅₀ | 11 | [6] |

| Jurkat | T-cell Leukemia | EC₅₀ | 2.4 | [10] |

| HuT78 | T-cell Lymphoma | EC₅₀ | 4 | [10] |

| NB-1 | Neuroblastoma | GI₅₀ | 14 | [6] |

| OVCAR-3 | Ovarian Cancer | GI₅₀ | 6 | [6] |

| TOV-21G (p53-wt) | Ovarian Cancer | IC₅₀ | 9.73 | [13][14] |

| A2780 (p53-wt) | Ovarian Cancer | IC₅₀ | 28.31 | [13][14] |

| COV318 (p53-mut) | Ovarian Cancer | IC₅₀ | 127.6 | [13][14] |

| COV362 (p53-mut) | Ovarian Cancer | IC₅₀ | 120.4 | [13][14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to HDAC8 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of an HDAC8 inhibitor like PCI-34051.

HDAC8 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature descriptions.[6][15][16][17]

Objective: To determine the in vitro IC₅₀ value of an inhibitor against recombinant human HDAC8.

Materials:

-

Recombinant human HDAC8 enzyme

-

HDAC8 Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4)

-

Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer)

-

Test inhibitor (e.g., PCI-34051) dissolved in DMSO

-

Trichostatin A (as a control inhibitor)

-

Black 96-well microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor and control inhibitor in HDAC8 Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Enzyme and Inhibitor Incubation: To each well of the 96-well plate, add:

-

HDAC8 Assay Buffer

-

Diluted inhibitor solution (or DMSO for vehicle control)

-

Diluted HDAC8 enzyme

-

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic HDAC8 substrate to each well to initiate the reaction. The final substrate concentration should be near its Kₘ value.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Reaction Termination and Development: Add the Developer solution to each well. This solution stops the HDAC8 reaction and proteolytically cleaves the deacetylated substrate to release the fluorophore (AMC).

-

Incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (CCK-8 Method)

This protocol is based on the methodology described for PCI-34051 in ovarian cancer cells.[13]

Objective: To determine the GI₅₀ or IC₅₀ of an HDAC8 inhibitor on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor (e.g., PCI-34051)

-

CCK-8 (WST-8) reagent

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells with control cells changes to orange.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the IC₅₀ or GI₅₀ value.

Western Blot for Acetylated SMC3

This protocol provides a general workflow for detecting changes in the acetylation status of the HDAC8 substrate SMC3.[18][19][20]

Objective: To qualitatively or quantitatively assess the inhibition of HDAC8 in a cellular context.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-SMC3, anti-total-SMC3, anti-GAPDH (or other loading control).

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets on ice using supplemented RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-SMC3) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the acetyl-SMC3 signal to the total SMC3 or loading control signal to determine the relative increase in acetylation.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is adapted from general apoptosis assay procedures and those described for PCI-34051.[13][21][22]

Objective: To quantify the induction of apoptosis by an HDAC8 inhibitor.

Materials:

-

Treated and untreated cells (both adherent and floating)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, harvest the cells. For adherent cells, use trypsin and collect any floating cells from the medium.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.

Conclusion

Selective HDAC8 inhibition represents a highly promising avenue for the development of targeted therapies, particularly in oncology. As exemplified by PCI-34051, these inhibitors can potently and selectively modulate the activity of HDAC8, leading to cell cycle arrest, apoptosis, and reduced proliferation in various cancer models. The detailed protocols and pathway analyses provided in this guide offer a robust framework for researchers to investigate novel HDAC8 inhibitors and further elucidate the therapeutic potential of targeting this critical enzyme. Continued research in this area is essential for translating the promise of HDAC8 inhibition into effective clinical treatments.

References

- 1. d-nb.info [d-nb.info]

- 2. HDAC8 - Wikipedia [en.wikipedia.org]

- 3. Histone deacetylase 8 (HDAC8) - Proteopedia, life in 3D [proteopedia.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PCI 34051 | Class I HDACs | Tocris Bioscience [tocris.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medkoo.com [medkoo.com]

- 11. usiena-air.unisi.it [usiena-air.unisi.it]

- 12. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]

- 13. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

The Chemical Probe HDAC8-IN-1: A Technical Guide for Researchers

An In-depth Overview of a Selective Histone Deacetylase 8 Inhibitor for Cellular and Biochemical Research

HDAC8-IN-1 has emerged as a valuable chemical probe for the scientific community, offering high potency and selectivity for histone deacetylase 8 (HDAC8). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of HDAC8-IN-1, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its application.

Core Properties and Selectivity

HDAC8-IN-1 is a potent inhibitor of HDAC8 with a reported half-maximal inhibitory concentration (IC50) of 27.2 nM[1][2][3][4][5]. Its utility as a chemical probe is underscored by its remarkable selectivity over other HDAC isoforms. The IC50 values for HDACs 1, 2, 3, 4, 6, 10, and 11 are all reported to be greater than or equal to 3,000 nM, demonstrating a selectivity of over 100-fold for HDAC8[6]. This high degree of selectivity minimizes off-target effects, enabling more precise interrogation of HDAC8 function in biological systems.

Table 1: In Vitro Inhibitory Activity of HDAC8-IN-1

| Target | IC50 (nM) |

| HDAC8 | 27.2[1][2][3][4][5] |

| HDAC1 | ≥ 3,000[6] |

| HDAC2 | ≥ 3,000[6] |

| HDAC3 | ≥ 3,000[6] |

| HDAC4 | ≥ 3,000[6] |

| HDAC6 | ≥ 3,000[6] |

| HDAC10 | ≥ 3,000[6] |

| HDAC11 | ≥ 3,000[6] |

Cellular Activity and Applications

HDAC8-IN-1 has demonstrated antiproliferative effects in various human lung cancer cell lines. The IC50 values for cytotoxicity in A549, H1299, and CL1-5 cells are 7.9 µM, 7.2 µM, and 7 µM, respectively[6][7]. Notably, the compound exhibits cytotoxicity against the human lung cancer cell line CL1-5 without significant effects on normal IMR-90 cells, suggesting a potential therapeutic window[1][2].

Beyond its anti-cancer properties, HDAC8-IN-1 has been utilized in immunology and developmental biology research. For instance, at a concentration of 200 nM, it has been shown to slightly reverse IL-4-induced Foxp3 repression, playing a role in the differentiation of regulatory T cells[1][2]. Furthermore, it has been used to study the transcriptional regulation of antimicrobial peptides in intestinal organoids[8].

Table 2: Cellular Activity of HDAC8-IN-1

| Cell Line | Assay | IC50 (µM) |

| A549 (Lung Cancer) | Cytotoxicity | 7.9[6] |

| H1299 (Lung Cancer) | Cytotoxicity | 7.2[6] |

| CL1-5 (Lung Cancer) | Cytotoxicity | 7[6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of any chemical probe. The following are protocols for key experiments involving HDAC8-IN-1, based on published literature.

In Vitro HDAC Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 of HDAC8-IN-1 against purified HDAC8 enzyme.

-

Reagents and Materials:

-

Purified recombinant human HDAC8 enzyme.

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, Boc-Lys(Ac)-AMC).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Developer solution (e.g., Fluor de Lys® Developer containing Trichostatin A and trypsin).

-

HDAC8-IN-1 stock solution in DMSO.

-

Black, flat-bottom 96-well plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of HDAC8-IN-1 in assay buffer.

-

In a 96-well plate, add 25 µL of diluted HDAC8-IN-1 or vehicle (DMSO in assay buffer) to each well.

-

Add 50 µL of HDAC8 enzyme solution (at a final concentration of approximately 0.5 ng/µL) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate (at a final concentration of 50 µM).

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of HDAC8-IN-1 and determine the IC50 value using non-linear regression analysis.

-

Cellular Proliferation (Cytotoxicity) Assay

This protocol describes a method to assess the effect of HDAC8-IN-1 on the proliferation of cancer cells using a standard MTT assay.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., A549, H1299, CL1-5).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

HDAC8-IN-1 stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Clear, flat-bottom 96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of HDAC8-IN-1 (typically from 0.1 to 100 µM) or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Visualizing Workflows and Pathways

To further aid in the understanding of HDAC8-IN-1's application and mechanism, the following diagrams illustrate key concepts.

Caption: HDAC8 signaling and the inhibitory action of HDAC8-IN-1.

Caption: Experimental workflow for characterizing HDAC8-IN-1.

Caption: Logical relationship of HDAC8-IN-1's properties as a chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. abmole.com [abmole.com]

- 8. Frontiers | Prebiotic Inulin and Sodium Butyrate Attenuate Obesity-Induced Intestinal Barrier Dysfunction by Induction of Antimicrobial Peptides [frontiersin.org]

An In-depth Guide to the Structural Basis of HDAC8 Selectivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Histone deacetylase 8 (HDAC8) is a class I HDAC isoenzyme and a validated therapeutic target for cancer and other diseases. Achieving isoform selectivity is a critical goal in HDAC inhibitor design to enhance therapeutic efficacy and minimize off-target effects. This technical guide elucidates the core structural principles that differentiate the HDAC8 active site from other isoforms, enabling the rational design of selective inhibitors. While specific structural data for a compound designated "HDAC8-IN-8" is not publicly available, this document will use the well-characterized selective inhibitor, PCI-34051 , as a primary case study to detail the molecular interactions and conformational dynamics that govern potent and selective HDAC8 inhibition.

Introduction: The Rationale for HDAC8-Selective Inhibition

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1] This activity modulates chromatin structure and gene expression, making HDACs pivotal in cellular processes like proliferation, differentiation, and apoptosis.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the development of HDAC inhibitors (HDACis) as therapeutic agents.[1][2]

However, early-generation HDACis such as Vorinostat (SAHA) are pan-inhibitors, targeting multiple HDAC isoforms. This lack of selectivity can lead to a broad range of side effects. HDAC8, a unique class I HDAC, has emerged as a key target in T-cell lymphomas, neuroblastoma, and other malignancies.[1][3] Therefore, developing inhibitors that specifically target HDAC8 is a high priority in modern drug discovery.[1]

The Unique Architecture of the HDAC8 Active Site

The catalytic domain of HDAC8 features a deep, hydrophobic tunnel that leads to a catalytic zinc ion (Zn²⁺) at its base. The canonical inhibitor design involves a zinc-binding group (ZBG), typically a hydroxamic acid, a linker region that occupies the tunnel, and a "cap" group that interacts with the rim of the active site. Selectivity is primarily achieved by exploiting unique structural features at the rim and within the tunnel.

The key determinants for HDAC8 selectivity are:

-

A Unique L1/L6 Loop Conformation: HDAC8 possesses flexible L1 and L6 loops that, together with the catalytic tyrosine (Y306), form a distinct and accessible sub-pocket adjacent to the main active site tunnel.[4][5]

-

The "L-Shaped" Binding Conformation: Potent and selective HDAC8 inhibitors adopt a constrained "L-shaped" conformation.[4][6] This allows the inhibitor's linker and cap group to bind simultaneously within the canonical active site tunnel and the adjacent L1/L6 sub-pocket.

-

Absence of the "L1-L6 Lock": In other HDAC isoforms, the corresponding loops are positioned differently, forming a steric "lock" that prevents L-shaped inhibitors from binding effectively.[4][5][6] This structural difference is the primary basis for selectivity.

-

Flexible Active Site: The L1 loop of HDAC8 can adopt distinct "open" and "closed" conformations, allowing the binding pocket to change in size and shape to accommodate different inhibitors.[7]

Case Study: The Structural Basis of PCI-34051 Selectivity

PCI-34051 is a potent and highly selective inhibitor of HDAC8, with over 200-fold selectivity against other class I HDACs.[3][8] Its binding mechanism serves as an excellent model for understanding HDAC8 selectivity.

Molecular dynamics simulations and structural studies reveal that PCI-34051 binds in the characteristic L-shaped conformation.[6][9] Its hydroxamic acid group chelates the catalytic zinc ion, while its larger linker and cap group extend into the unique side pocket formed by the L1 and L6 loops and Tyr306.[5][6] This interaction stabilizes the flexible loops surrounding the binding channel, leading to a more stable enzyme-inhibitor complex compared to pan-inhibitors like SAHA.[6] In other HDACs, this specific pocket is inaccessible due to steric hindrance, preventing high-affinity binding of PCI-34051.[5][6]

Quantitative Data on Inhibitor Selectivity

The selectivity of an inhibitor is quantified by comparing its inhibitory concentration (IC50) or binding affinity (Ki, Kd) across multiple HDAC isoforms. The following tables summarize representative data for selective and pan-HDAC inhibitors.

Table 1: Inhibitory Activity (IC50) of Selected HDAC Inhibitors

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile | Reference(s) |

|---|---|---|---|---|---|---|---|

| PCI-34051 | >10,000 | >10,000 | >10,000 | >10,000 | 10 | Highly HDAC8-Selective | [6][9] |

| 3n (TIQ-based) | 7,400 | - | - | >10,000 | 55 | HDAC8-Selective | [10] |

| Droxinostat | >10,000 | >10,000 | >10,000 | 2,470 | 1,460 | HDAC6/8-Selective | [11] |

| Vorinostat (SAHA) | 160 | 310 | 180 | 31 | 410 | Pan-HDAC Inhibitor | [6] |

| Trichostatin A | - | - | - | - | 350 | Pan-HDAC Inhibitor | [2] |

Note: IC50 values can vary based on assay conditions. Data are compiled for comparative purposes.

Table 2: Representative Crystal Structure Data for HDAC8-Inhibitor Complexes

| PDB ID | Inhibitor | Resolution (Å) | Key Interacting Residues | Reference(s) |

|---|---|---|---|---|

| 5VI6 | Trapoxin A | 1.24 | D178, H180, D267 (Zn-binding); Y306 | [12] |

| 2V5W | Acetylated Peptide Substrate | 2.00 | D101, H142, H143, Y306 | [13][14] |

| 1T64 | SAHA Derivative | 2.50 | D178, H180, D267 (Zn-binding); Y306 | [15][16] |

Note: A crystal structure for HDAC8 complexed with PCI-34051 is not currently deposited in the RCSB PDB.

Visualizing the Basis of Selectivity and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the key concepts of HDAC8 inhibition and the experimental workflow for inhibitor characterization.

References

- 1. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Binding mechanism and distant regulation of histone deacetylase 8 by PCI-34051 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. proteopedia.org [proteopedia.org]

- 15. Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for HDAC8-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals